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Introduction

Buforin-2 is a potent, 21-amino acid antimicrobial peptide derived from the histone H2A of the
Asian toad, Bufo bufo gargarizans. Its unique mechanism of action, which involves cell
penetration without significant membrane disruption, and subsequent interaction with
intracellular nucleic acids, has garnered significant interest for its potential as a therapeutic
agent, not only against microbes but also against cancer cells.[1][2][3][4] Confocal microscopy
provides a powerful tool to visualize and quantify the cellular uptake and subcellular localization
of Buforin-2, offering critical insights into its mechanism of action. These application notes
provide detailed protocols for fluorescently labeling Buforin-2, tracking its entry into cells using
confocal microscopy, and an overview of its biological effects.

Mechanism of Action

Unlike many other antimicrobial peptides that function by forming pores in the cell membrane,
Buforin-2 translocates across the cell membrane without causing lysis.[5] This remarkable
ability is attributed to its helix-hinge-helix structure, with a central proline hinge being critical for
its cell-penetrating properties.[1][3] Once inside the cell, Buforin-2 accumulates in the
cytoplasm and nucleus, where it binds strongly to DNA and RNA, disrupting essential cellular
processes and leading to cell death.[5]
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In cancer cells, a derivative of Buforin-2, Buforin-1lb, has been shown to selectively induce
apoptosis.[4] This process is initiated by the peptide's interaction with gangliosides on the
cancer cell surface, followed by internalization and accumulation in the nucleus.[6] Buforin-1lb
triggers the intrinsic apoptotic pathway through the activation of p53, leading to an increased
Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the subsequent activation of a
caspase cascade.[7][8]

Data Presentation
Cytotoxicity of Buforin-llb in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Buforin-llb against various cancer cell lines, demonstrating its potent anticancer activity.

Cell Line Cancer Type IC50 (pM) Reference
PC-3 Prostate Cancer <8 [4]
Du-145 Prostate Cancer <8 [4]
HepG2 Liver Cancer ~1.0 [9]
A2780 Ovarian Cancer Similar to cisplatin (4]

] Ovarian Cancer o ) )
A2780cisR ) ) ) Similar to cisplatin [4]
(cisplatin-resistant)

Leukemia, CNS,
Various (62 cell lines) Lung, Melanoma, Potent activity [4]

Renal, etc.

Experimental Protocols
Protocol 1: Fluorescent Labeling of Buforin-2 with FITC

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus
of Buforin-2.

Materials:
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» Buforin-2 peptide

¢ Fluorescein isothiocyanate (FITC)

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e Dipea (N,N-Diisopropylethylamine) or Triethylamine (TEA)

e 0.1 M Sodium bicarbonate buffer (pH 9.0)

o Ammonium chloride (NH4CI) solution (50 mM)

o Potassium phosphate buffer (50 mM, pH 7.4)

o Reversed-phase high-performance liquid chromatography (RP-HPLC) system
» Lyophilizer

Procedure:

e Peptide and FITC Preparation:

o Dissolve Buforin-2 in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration
of 2 mg/mL.

o Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.
e Conjugation Reaction:

o Slowly add the FITC solution to the peptide solution while gently vortexing. The molar ratio
of FITC to peptide should be approximately 10:1.

o Add DIPEA to the reaction mixture to achieve a final concentration of approximately 20
mM.

o Incubate the reaction mixture in the dark at room temperature for 3-4 hours with
continuous gentle stirring.

¢ Quenching the Reaction:
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o To stop the labeling reaction, add 50 mM NH4CI to the mixture and incubate for 1 hour in
the dark.

o Purification of FITC-Buforin-2:

o

Purify the FITC-labeled Buforin-2 from the reaction mixture using a C18 reverse-phase
HPLC column.

[¢]

Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to
elute the peptide.

[¢]

Monitor the elution profile at both 220 nm (for the peptide bond) and 495 nm (for FITC).

[e]

Collect the fractions containing the dual-peak corresponding to FITC-Buforin-2.
o Verification and Storage:
o Confirm the identity and purity of the labeled peptide using mass spectrometry.
o Lyophilize the purified FITC-Buforin-2.

o Store the lyophilized powder at -20°C or lower, protected from light.

Protocol 2: Tracking FITC-Buforin-2 Internalization using
Confocal Microscopy

This protocol outlines the procedure for visualizing the uptake of FITC-Buforin-2 into live cells.
Materials:

FITC-labeled Buforin-2

Cancer cell line of interest (e.g., HeLa, PC-3)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Hoechst 33342 or DAPI (for nuclear staining)
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» Confocal laser scanning microscope with appropriate filter sets for FITC
(Excitation/Emission: ~495/518 nm) and Hoechst/DAPI (Excitation/Emission: ~350/461 nm).

Procedure:
e Cell Culture and Seeding:
o Culture the chosen cell line in appropriate complete medium.

o Seed the cells onto glass-bottom confocal dishes or chamber slides at a density that will
result in 50-70% confluency at the time of imaging.

o Incubate the cells for 24 hours to allow for attachment.
e Treatment with FITC-Buforin-2:

o Prepare a working solution of FITC-Buforin-2 in serum-free cell culture medium at the
desired concentration (e.g., 1-10 uM).

o Wash the cells twice with warm PBS.

o Add the FITC-Buforin-2 solution to the cells and incubate at 37°C in a CO2 incubator for
the desired time points (e.g., 30 min, 1h, 2h).

o Cell Staining and Imaging Preparation:

o After incubation, remove the peptide solution and wash the cells three times with cold PBS
to remove any unbound peptide.

o For nuclear counterstaining, incubate the cells with Hoechst 33342 (e.g., 1 ug/mL in PBS)
for 10-15 minutes at room temperature in the dark.

o Wash the cells again twice with PBS.
o Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

o Confocal Microscopy:
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o Place the dish or slide on the stage of the confocal microscope.
o Use a 40x or 63x oil immersion objective for optimal resolution.
o Set the excitation and emission wavelengths for FITC and the nuclear stain.

o Acquire images, ensuring to capture both the green fluorescence from FITC-Buforin-2
and the blue fluorescence from the nuclear stain.

o Acquire z-stacks to confirm the intracellular localization of the peptide and to distinguish it
from membrane-bound fluorescence.

e Image Analysis:

o Analyze the acquired images to determine the subcellular localization of FITC-Buforin-2.
Co-localization with the nuclear stain will indicate nuclear entry.

o Quantitative analysis of fluorescence intensity can be performed using appropriate
software to estimate the amount of peptide uptake.

Visualizations
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Caption: Buforin-llb induced apoptosis signaling pathway.
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Caption: Experimental workflow for tracking FITC-Buforin-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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